

Technical Safety & Handling Guide: N,N-Dimethyloctadecylamine Acetate

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Compound of Interest

Compound Name: *N,N-Dimethyloctadecylamine acetate*
Cat. No.: *B8206893*

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Content Type: Technical Whitepaper / Advanced Safety Protocol Target Compound: N,N-Dimethyloctadecylammonium Acetate (DMOA-Acetate) Primary Application: Cationic Surfactants, Lipid Nanoparticles (LNPs), Drug Delivery Systems.

Chemical Architecture & Identity Analysis

The "In-Situ" Reality

Unlike common shelf-stable salts, **N,N-Dimethyloctadecylamine acetate** is frequently generated in situ by researchers neutralizing the parent tertiary amine with acetic acid. This creates a specific safety profile where the operator is exposed to the corrosive parent amine, the volatile acid, and the resulting surface-active salt.

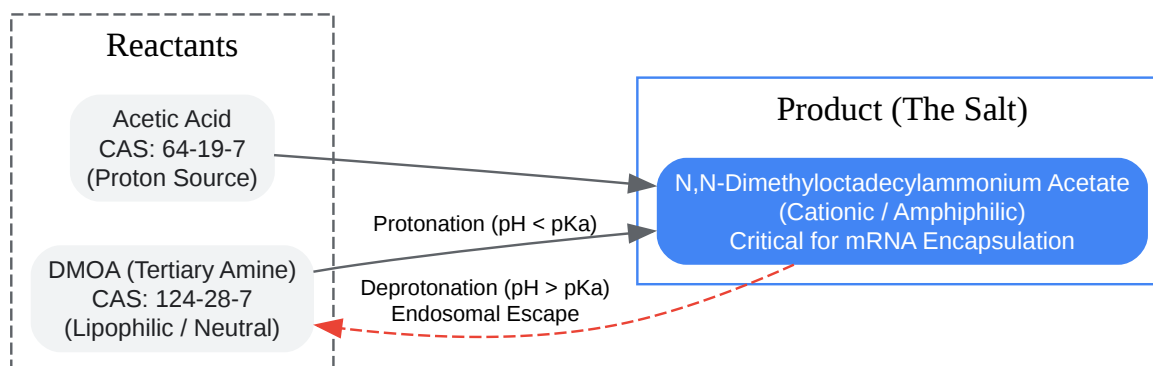
Parameter	Parent Compound	Counter-Ion Source	Resultant Salt
Name	N,N-Dimethyloctadecylamine	Acetic Acid	N,N-Dimethyloctadecylammonium acetate
CAS No.	124-28-7	64-19-7	Not individually listed (Ref: 124-28-7)
State	Liquid/Solid (MP ~23°C)	Liquid	Viscous Liquid / Waxy Solid
Function	Ionizable Lipid / Base	Proton Donor	Cationic Surfactant / LNP Component
pKa	~9.7 - 10.1	4.76	Buffer System Dependent

“

CRITICAL DISTINCTION: Do not confuse with Stearylamine Acetate (CAS 2190-04-7), which is a primary amine salt. The tertiary dimethyl structure of DMOA drastically alters solubility and biological interaction (e.g., endosomal escape capability).

Molecular Formation & Equilibrium

The following diagram illustrates the protonation equilibrium critical for LNP formulation. In acidic buffers (pH 4-5), the equilibrium shifts right (cationic); at physiological pH (7.4), it shifts left (neutral/zwitterionic), facilitating endosomal release.



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Caption: Protonation equilibrium governing the formation of the acetate salt. The reversibility (red dashed line) is the key mechanism for LNP efficacy and toxicity.

Hazard Mechanics & Toxicology

The Cationic Surfactant Toxicity Mechanism

The acetate salt functions as a potent cationic surfactant. Its toxicity is not metabolic but mechanistic. The positively charged head group (ammonium) is electrostatically attracted to the negatively charged phosphate groups of cell membranes, while the C18 hydrophobic tail inserts into the bilayer.

- Acute Consequence: Membrane destabilization, pore formation, and cell lysis (necrosis).
- Aquatic Hazard: Extremely high. Fish gills are anionic membranes; exposure leads to immediate respiratory failure in aquatic life.

GHS Classification (Derived from Parent Amine)

Since the salt dissociates, the hazards of the parent amine apply.

Hazard Class	Category	Hazard Statement	Signal Word
Skin Corrosion	1B	H314: Causes severe skin burns and eye damage.	DANGER
Aquatic Acute	1	H400: Very toxic to aquatic life.[1]	WARNING
Aquatic Chronic	1	H410: Very toxic to aquatic life with long-lasting effects.[1][2][3]	WARNING
Acute Tox (Oral)	4	H302: Harmful if swallowed.[1]	WARNING

Risk Mitigation & Handling Protocols

Engineering Controls

- Fume Hood: Mandatory.[4] The parent amine has a "fishy" odor and corrosive vapors.[5][6] Acetic acid is volatile.
- Glassware: Use borosilicate glass. Avoid copper or aluminum alloys (amine corrosion).
- Static Control: Tertiary amines can accumulate static charge. Ground all transfer equipment.

Protocol: Safe In-Situ Preparation (Self-Validating)

This protocol ensures the safe generation of the acetate salt for LNP/colloidal studies without excess free amine.

Reagents:

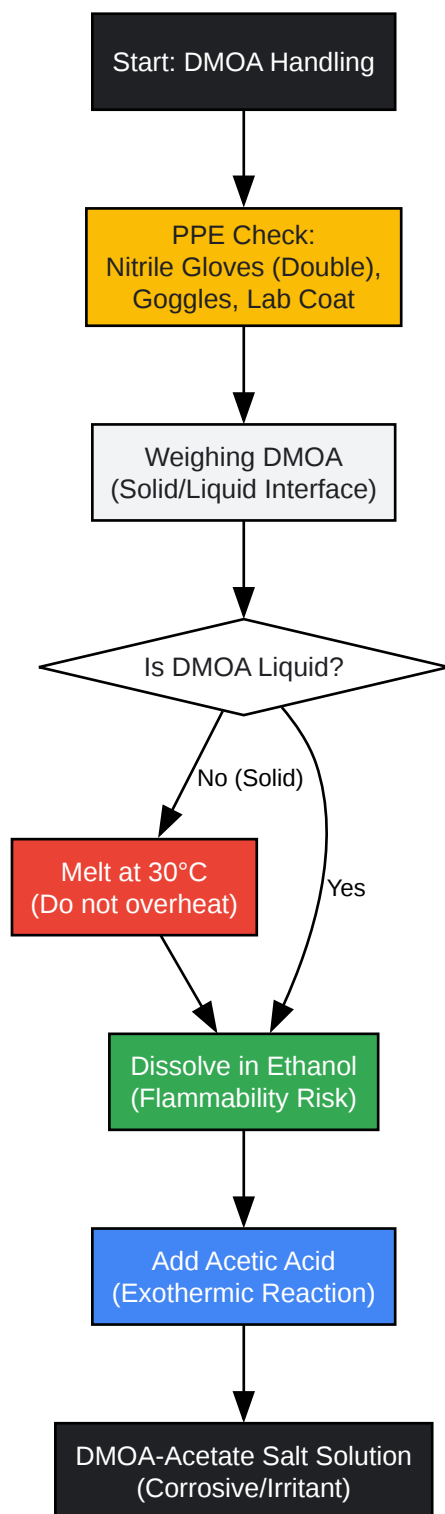
- N,N-Dimethyloctadecylamine (DMOA), >98% purity.
- Glacial Acetic Acid (or 1M stock).
- Ethanol (absolute) or Aqueous Buffer (pH 4.0).

Workflow:

- Molar Calculation: Calculate the exact molar mass of DMOA (297.56 g/mol).
- Dissolution (Step A): Dissolve DMOA in Ethanol. Validation: Solution should be clear. If cloudy, warm to 30°C (DMOA MP is ~23°C).
- Acidification (Step B): Add Acetic Acid at a 1.05 : 1 molar ratio (5% excess acid).
 - Why 5% excess? To ensure full protonation of the amine. Free tertiary amines are more toxic and volatile than their salts. The acetate salt is non-volatile.
- pH Check (Validation): Dilute an aliquot 1:10 in water. The pH should be ~4.5–5.5. If pH > 7, insufficient acid was added (risk of free amine exposure).

LNP Formulation Safety Workflow

Researchers often handle this compound during rapid mixing steps.



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Caption: Operational safety workflow for converting DMOA to its acetate salt form.

Emergency Response & Environmental Fate

Skin/Eye Exposure[2][3]

- Immediate Action: The salt is a surfactant; it penetrates skin oils rapidly.
- Skin: Wash with PEG-400 (polyethylene glycol) if available, followed by soap and water. PEG-400 solubilizes the lipophilic tail better than water alone.
- Eyes: Irrigate for 15 minutes.[1] Do not use neutralizing agents (acids/bases) in eyes.

Environmental Spill (Aquatic)

- Criticality: High. DMOA-Acetate is highly toxic to algae and daphnia (EC50 < 1 mg/L).
- Containment: Do not wash down the drain.[1][7]
- Neutralization: Adsorb with bentonite clay or vermiculite. The cation exchanges with the clay, locking the surfactant. Incinerate the solid waste.

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